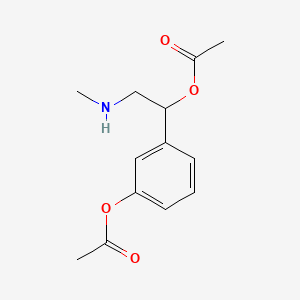
2-N-Boc-hexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Boc-hexane-1,2-diamine is a chemical compound with the molecular formula C11H24N2O2. It is a derivative of hexane-1,2-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-N-Boc-hexane-1,2-diamine typically involves the protection of hexane-1,2-diamine with a Boc group. One common method is to react hexane-1,2-diamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and reuse of solvents and catalysts are important considerations for industrial production to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
2-N-Boc-hexane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, particularly in the synthesis of pharmaceuticals and peptides
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields hexane-1,2-diamine, while coupling reactions can produce various amides or peptides .
科学的研究の応用
2-N-Boc-hexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals, polymers, and other materials
作用機序
The mechanism of action of 2-N-Boc-hexane-1,2-diamine depends on its specific application. In general, the Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .
類似化合物との比較
Similar Compounds
N-Boc-ethylenediamine: A similar compound where the Boc group protects ethylenediamine instead of hexane-1,2-diamine.
N-Boc-1,6-diaminohexane: Another related compound with a Boc-protected diamine structure but with a different chain length
Uniqueness
2-N-Boc-hexane-1,2-diamine is unique due to its specific chain length and the presence of the Boc-protected amine. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where the specific structure and reactivity are required .
特性
分子式 |
C11H24N2O2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
tert-butyl N-(1-aminohexan-2-yl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) |
InChIキー |
WTRFQXAZKVGHBD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CN)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
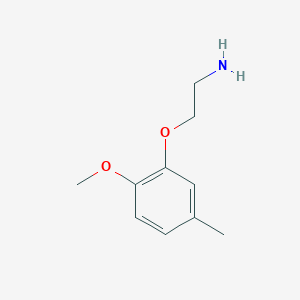
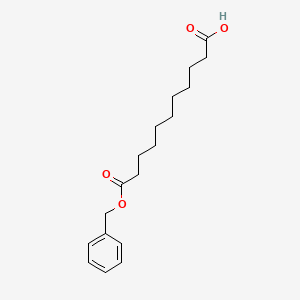

![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
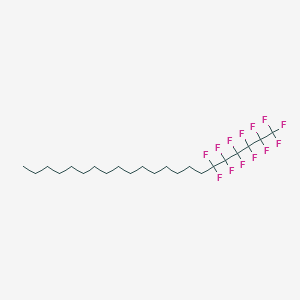
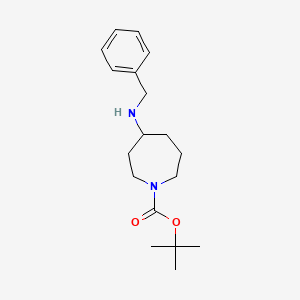
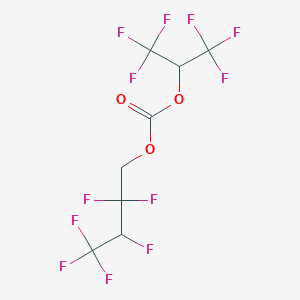

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)
